2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
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Description
2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a useful research compound. Its molecular formula is C24H15ClF3N3O and its molecular weight is 453.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structural frameworks, such as pyrazolo[4,3-c]quinolines, focuses on the synthesis and characterization of novel tetracyclic ring systems. These compounds are synthesized through various chemical reactions, providing insights into the structural and electronic properties of such molecules. For instance, the synthesis of derivatives through reactions involving 2-pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride demonstrates the versatility and reactivity of this molecular scaffold, offering pathways for further functionalization and exploration in research applications (Eller et al., 2007).
Anticancer Applications
Some quinoline derivatives, including those structurally related to the compound , have been synthesized as anticancer prodrugs. These compounds exhibit pH-responsive release performance, which can be utilized for targeted drug delivery in cancer therapy. For example, a study on N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b) demonstrates the potential of quinoline structures in chemotherapy, especially for oral cancer, through pH-responsive drug release mechanisms (Tian et al., 2018).
Fluorescence and Sensory Applications
The fluorescent properties of pyrazolo[4,3-b]quinoline derivatives have been explored for potential applications in organic light-emitting diodes (OLEDs) and as sensors. The manipulation of substituents within these compounds can significantly affect their fluorescence intensity and electronic properties, making them suitable candidates for use in various electronic and sensory applications. The regioselective synthesis of such compounds provides valuable insights into the development of materials with tailored optical properties (Szlachcic et al., 2017).
Drug Binding and Activity
Compounds with the pyrazolo[4,3-c]quinoline framework have also been investigated for their binding affinity to biological receptors, such as the benzodiazepine receptor. These studies contribute to understanding the structural requirements for biological activity and the development of new therapeutic agents. The synthesis and evaluation of derivatives to assess their importance in modifying activity highlight the potential of such compounds in medicinal chemistry (Francis et al., 1991).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3O/c25-20-2-1-3-21(28)18(20)13-31-24(32)19-12-30(11-14-4-6-15(26)7-5-14)22-9-8-16(27)10-17(22)23(19)29-31/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGCJPSNUBHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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